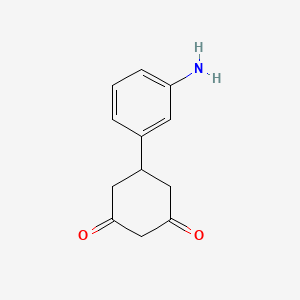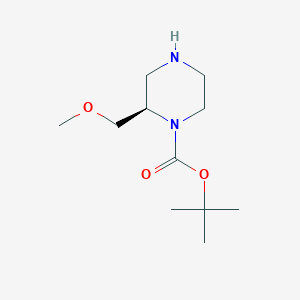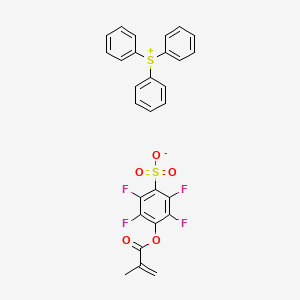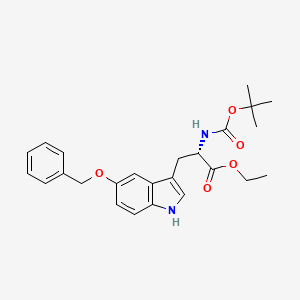
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Descripción general
Descripción
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole (4-AMC) is a synthetic compound that has been studied for its potential applications in scientific research, including biochemical and physiological effects. 4-AMC is a heterocyclic compound with an azido group attached to the methyl group of the oxazole ring. It is a colorless, crystalline solid with a melting point of 136°C and a boiling point of 305°C. 4-AMC is soluble in water and is stable in air.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole and its related compounds have been studied for their potential in treating cancer and microbial infections. Katariya, Vennapu, and Shah (2021) synthesized a series of compounds including those related to 1,3-oxazole, which showed significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute. Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Research by Rahmani et al. (2018) demonstrated that oxazole derivatives, including those similar to 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole, are effective corrosion inhibitors for mild steel in hydrochloric acid. This suggests their utility in industrial applications where corrosion prevention is critical (Rahmani et al., 2018).
Photochemistry and Vibrational Spectra
Studies on the photochemistry and vibrational spectra of matrix-isolated oxazole compounds, closely related to the compound , have been conducted. Lopes et al. (2011) synthesized and studied the properties of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, revealing insights into the photoisomerization process of isoxazole to oxazole. Such research contributes to a better understanding of the photochemical behavior of these compounds (Lopes et al., 2011).
Synthesis and Structural Elaboration
Patil and Luzzio (2016) explored the synthesis of 2-(halomethyl)-4,5-diaryloxazoles, which are structurally similar to 4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole. Their research provides insights into the synthetic methods and potential applications of these oxazole derivatives in various chemical reactions and product development (Patil & Luzzio, 2016).
Propiedades
IUPAC Name |
4-(azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-7-10(6-14-16-13)15-11(17-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVPTWPMIOKCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)





![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
![(2-([6-(2-Thienyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1393221.png)


